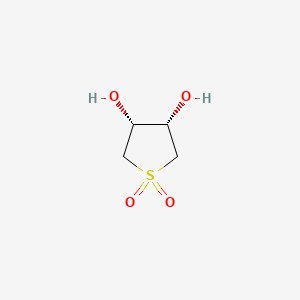

(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

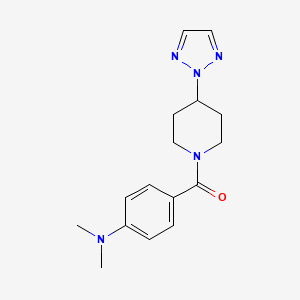

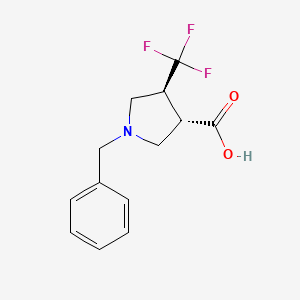

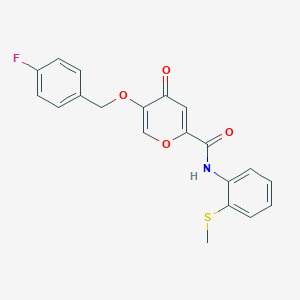

The molecular structure of “(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide” is a heterocyclic compound with a thio-lactone ring. The molecular formula is C4H8O4S .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide” include a molecular weight of 152.16 and a molecular formula of C4H8O4S .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

A foundational study by Forgács et al. (1989) on tetrahydrothiophene-1-oxide and its derivatives, including cis-2-methyltetrahydrothiophene-1-oxide, elucidates the molecular structures using gas-phase electron diffraction. These compounds exhibit an asymmetric ring conformation, indicative of their complex chemical behavior and potential for varied applications in organic synthesis and structural chemistry (Forgács, Schultz, Hargittai, Jalsovszky, & Kucsman, 1989).

Catalytic Activity and Reaction Mechanisms

Research into non-photochemical production of singlet oxygen via activation of persulfate by carbon nanotubes reveals the potential of sulfur-containing compounds in catalyzing environmentally significant reactions. Although not directly involving "(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide," this study highlights the broader relevance of sulfur dioxide derivatives in catalytic processes, suggesting areas where the specific compound could find application (Cheng, Guo, Zhang, Wu, & Liu, 2017).

Organic Synthesis and Chemical Reactions

Mason et al. (1967) explore the chemistry of butadiene sulphone, including derivatives like 3-oxotetrahydrothiophen dioxide, demonstrating its utility in synthesizing complex organic molecules. This research underscores the versatility of tetrahydrothiophene dioxide compounds in organic synthesis, offering insights into potential applications of "(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide" in creating new chemical entities or intermediates (Mason, Smith, Stern, & Elvidge, 1967).

Biosynthesis and Microbial Production

The biosynthesis of aroma compounds in bacteria, as studied by Nawrath et al. (2010), involves sulfur-containing molecules like 2-Methyltetrahydrothiophen-3-one. Such research indicates the potential of "(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide" in biotechnological applications, particularly in the production of flavors and fragrances through microbial pathways (Nawrath, Gerth, Müller, & Schulz, 2010).

Environmental Applications

In environmental science, the compound's derivatives have been explored for roles in catalysis and pollution remediation. For instance, Xu and Wang's study on magnetic nanoscaled Fe3O4/CeO2 composite as a Fenton-like catalyst for degradation of pollutants showcases the relevance of sulfur dioxide derivatives in enhancing catalytic efficiency for environmental cleanup (Xu & Wang, 2012).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability .

Result of Action

Similar compounds have been known to induce various cellular responses .

Eigenschaften

IUPAC Name |

(3S,4R)-1,1-dioxothiolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVDYVUZEKIBDP-ZXZARUISSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CS1(=O)=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 6-(1H-pyrazol-1-yl)pyridine-2-carboxylate](/img/structure/B2983259.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)

![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)